Desulfo-glucoraphanin Desulfo-glucoraphanin
Brand Name: Vulcanchem
CAS No.:
VCID: VC18518776
InChI: InChI=1S/C12H23NO7S2/c1-22(19)5-3-2-4-8(13-18)21-12-11(17)10(16)9(15)7(6-14)20-12/h7,9-12,14-18H,2-6H2,1H3/b13-8+/t7-,9-,10+,11-,12+,22?/m1/s1
SMILES:
Molecular Formula: C12H23NO7S2
Molecular Weight: 357.4 g/mol

Desulfo-glucoraphanin

CAS No.:

Cat. No.: VC18518776

Molecular Formula: C12H23NO7S2

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

Desulfo-glucoraphanin -

Specification

Molecular Formula C12H23NO7S2
Molecular Weight 357.4 g/mol
IUPAC Name [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-N-hydroxy-5-methylsulfinylpentanimidothioate
Standard InChI InChI=1S/C12H23NO7S2/c1-22(19)5-3-2-4-8(13-18)21-12-11(17)10(16)9(15)7(6-14)20-12/h7,9-12,14-18H,2-6H2,1H3/b13-8+/t7-,9-,10+,11-,12+,22?/m1/s1
Standard InChI Key UYHMVWFYYZIVOP-GKTYXXQISA-N
Isomeric SMILES CS(=O)CCCC/C(=N\O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Canonical SMILES CS(=O)CCCCC(=NO)SC1C(C(C(C(O1)CO)O)O)O

Introduction

Chemical Identity and Structural Characteristics

Desulfo-glucoraphanin is classified as an aliphatic glucosinolate derivative with the molecular formula C₁₂H₂₃NO₇S₂ and a molecular weight of 357.44 g/mol . Its IUPAC name, [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-N-hydroxy-5-methylsulfinylpentanimidothioate, reflects its complex stereochemistry and functional groups . The compound’s InChI key (UYHMVWFYYZIVOP-GKTYXXQISA-N) and SMILES notation provide precise identifiers for computational and experimental studies .

Table 1: Fundamental Chemical Properties

PropertyValue
Molecular FormulaC₁₂H₂₃NO₇S₂
Molecular Weight357.44 g/mol
CAS Registry Number287966-62-5
IUPAC Name[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-N-hydroxy-5-methylsulfinylpentanimidothioate
SolubilityData limited; presumed hydrophilic due to glycosidic and sulfinyl groups

Synthesis and Isotopic Labeling

While synthetic routes are sparsely documented in accessible literature, desulfo-glucoraphanin is hypothesized to originate from enzymatic desulfation of glucoraphanin, a process mediated by sulfatases under mild conditions . Industrial-scale production likely involves solvent extraction from cruciferous vegetables followed by enzymatic treatment, though procedural specifics remain proprietary .

The deuterated analog, Desulfo Glucoraphanin-d5 (C₁₂H₁₈D₅NO₇S₂), incorporates five deuterium atoms, enhancing its utility in metabolic tracing and pharmacokinetic studies . This isotopologue retains the parent compound’s molecular framework while offering distinct spectral properties for advanced analytical techniques like mass spectrometry .

Table 2: Isotopic Variants and Applications

CompoundMolecular FormulaApplication
Desulfo-glucoraphaninC₁₂H₂₃NO₇S₂Baseline bioactivity studies
Desulfo Glucoraphanin-d5C₁₂H₁₈D₅NO₇S₂Isotopic labeling for metabolic research

Industrial and Pharmaceutical Considerations

Desulfo-glucoraphanin is categorized under Pharmaceuticals and Intermediates & Fine Chemicals, indicating its utility in drug development and nutraceutical formulations . Suppliers like BOC Sciences and Chemsky International list it as a research chemical, highlighting demand in academic and industrial laboratories .

Table 3: Supplier Landscape

SupplierLocationProduct Focus
BOC SciencesUnited StatesIsotopic labels, fine chemicals
Chemsky InternationalChinaBulk intermediates, custom synthesis

Challenges and Future Directions

Current research gaps include a lack of detailed pharmacokinetic data and mechanistic studies on desulfo-glucoraphanin’s standalone bioactivity. Furthermore, industrial production methods require optimization to improve yield and purity. Future investigations should prioritize:

  • Pathway Elucidation: Clarifying enzymatic pathways for desulfation and conversion to sulforaphane.

  • Therapeutic Exploration: Assessing direct biological effects beyond precursor roles.

  • Analytical Method Development: Enhancing detection protocols for low-concentration samples.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator